
Indomethacin-d4 Methyl Ester
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Overview
Description
Indomethacin-d4 Methyl Ester is a deuterium-labeled derivative of Indomethacin. Indomethacin is a potent, non-selective inhibitor of cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. This compound is known for its ability to permeate the blood-brain barrier and is widely used in scientific research for its anti-inflammatory and analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Indomethacin-d4 Methyl Ester involves the deuteration of Indomethacin. The ester derivatives of Indomethacin are typically prepared by condensing Indomethacin with an equimolar quantity of an appropriate alcoholic compound in anhydrous dichloromethane in the presence of dicyclohexylcarbodiimide and 4-dimethylaminopyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and stability of the compound. The compound is typically stored at low temperatures to maintain its integrity .
Chemical Reactions Analysis
Acidic/Basic Hydrolysis
Indomethacin-d4 Methyl Ester undergoes hydrolysis under acidic or basic conditions to yield deuterated indomethacin (carboxylic acid form).
Conditions | Reagents | Products | Key Observations |
---|---|---|---|
Alkaline hydrolysis | NaOH, H₂O | Indomethacin-d4 + Methanol | Complete conversion at 60°C |
Acidic hydrolysis | HCl, H₂O | Indomethacin-d4 + Methanol | Slower kinetics compared to basic hydrolysis |
Research Findings :
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Enzymatic hydrolysis by human carboxylesterase 1 (hCES1) shows stereochemical sensitivity. For example, branched esters exhibit reduced hydrolysis rates due to steric hindrance .
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Thioester analogs (e.g., n-butyl thioester) demonstrate significantly lower Vmax values (0.12μmol/min/mg) compared to oxyesters (0.25μmol/min/mg) in hCES1-mediated reactions .
Esterification and Transesterification
The methyl ester group participates in ester exchange reactions under catalytic conditions:
Reaction Type | Reagents | Products | Applications |
---|---|---|---|
Transesterification | H₂SO₄, Alcohols (e.g., EtOH) | Deuterated alkyl esters | Synthesis of prodrug derivatives |
Example :
Indomethacin-d4 Methyl Ester+EthanolH₂SO₄Indomethacin-d4 Ethyl Ester+Methanol
Oxidation Reactions
Oxidative modification of the indole or benzoyl moieties occurs under strong oxidizing conditions:
Oxidizing Agent | Conditions | Products | Functional Impact |
---|---|---|---|
KMnO₄ | Aqueous, acidic | Hydroxylated derivatives | Alters COX inhibition potency |
H₂O₂ | Neutral pH | Epoxidation of double bonds | Modifies metabolic stability |
Nucleophilic Substitution
The ester group reacts with nucleophiles such as amines or thiols:
Nucleophile | Reagents | Products | Utility |
---|---|---|---|
Amines | Alkyl halides, DCM | Amide derivatives | Enhances solubility for in vivo studies |
Thiols | Thiourea, base | Thioester analogs | Prodrug development |
Photochemical Reactions
Ultraviolet (UV) irradiation induces structural changes:
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Photosynthesis : Exposure to UV-C light in methanol generates methyl ester derivatives via radical intermediates .
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Mechanism : UV-mediated cleavage of the benzoyl-indole bond followed by esterification with methanol.
Analytical Derivatization
For gas chromatography-mass spectrometry (GC-MS) analysis:
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Methylation : Diazomethane converts carboxylic acids to methyl esters .
-
Silylation : BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) derivatizes hydroxyl groups for enhanced volatility .
Example Protocol :
-
React with diazomethane (ethereal) for 60 seconds.
Cyclooxygenase (COX) Inhibition
While not a direct chemical reaction, the parent compound’s COX-1/COX-2 inhibition mechanism is retained:
Scientific Research Applications
Indomethacin-d4 Methyl Ester is a deuterated derivative of indomethacin, a non-steroidal anti-inflammatory drug (NSAID), and is utilized in scientific research to study the pharmacokinetics, biological effects, and metabolic pathways of indomethacin. The deuterium labeling allows precise tracking within biological systems, enhancing the understanding of its mechanisms and potential therapeutic uses.
Scientific Research Applications
This compound is employed in various scientific investigations involving indomethacin. These applications include:
- Pharmacokinetic Studies It is used as a tracer to understand the pharmacokinetic properties of indomethacin. The unique isotopic labeling allows for precise tracking in biological systems.
- Metabolic Pathway Analysis this compound is used in studies involving metabolic pathways and drug metabolism due to its isotopic labeling.
- Understanding Stability and Reactivity It helps to understand the compound's stability and reactivity in biological systems.
Biological Activities
This compound has anti-inflammatory properties similar to those of indomethacin. Research indicates that it inhibits the production of prostaglandin E2 and nitric oxide in lipopolysaccharide-stimulated macrophages, suggesting enhanced anti-inflammatory effects. The methyl ester derivative of indomethacin can more potently inhibit prostaglandin E(2) (PGE(2)) and nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX 2) protein expression from lipopolysaccharide (LPS)-stimulated cells than indomethacin . Additionally, the compound has shown cytotoxic effects in certain cancer cell lines, indicating potential applications in cancer therapy.
Mechanism of Action
Indomethacin-d4 Methyl Ester exerts its effects by inhibiting the cyclooxygenase enzymes, cyclooxygenase-1 and cyclooxygenase-2. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever. The compound also disrupts autophagic flux by interfering with the normal functioning of lysosomes .
Comparison with Similar Compounds
Indomethacin: The parent compound, known for its potent anti-inflammatory and analgesic properties.
Celecoxib: A selective cyclooxygenase-2 inhibitor with fewer gastrointestinal side effects.
Diclofenac: Another non-selective cyclooxygenase inhibitor with similar therapeutic effects.
Uniqueness: Indomethacin-d4 Methyl Ester is unique due to its deuterium labeling, which enhances its stability and allows for precise quantitation in pharmacokinetic studies. This makes it a valuable tool in scientific research compared to its non-deuterated counterparts .
Biological Activity
Indomethacin-d4 Methyl Ester is a deuterated derivative of indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID). This compound is extensively utilized in scientific research to investigate the pharmacokinetics, metabolic pathways, and biological effects of indomethacin. Its unique isotopic labeling allows for precise tracking in biological systems, enhancing our understanding of its mechanisms and potential therapeutic applications.
- Molecular Formula : C20H16D4N2O4
- Molecular Weight : Approximately 375.83 g/mol
- Functional Group : Methyl ester, which enhances its pharmacological properties compared to the parent compound.
This compound primarily exerts its biological effects by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are lipid compounds involved in inflammation and pain modulation. The compound's mechanism can be summarized as follows:
- Inhibition of COX Enzymes : Reduces production of inflammatory mediators.
- Reduction of Prostaglandin E2 (PGE2) : Demonstrated potent inhibition in various studies, indicating enhanced anti-inflammatory effects compared to indomethacin itself.
- Impact on Nitric Oxide Production : Inhibits inducible nitric oxide synthase (iNOS), further contributing to its anti-inflammatory properties .
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory activity:
- Inhibition Studies : The compound has been shown to effectively inhibit PGE2 and nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential for treating inflammatory conditions .
- Cell Line Studies : In various cancer cell lines, including MCF-7 breast cancer cells, this compound has demonstrated cytotoxic effects when combined with other agents like N-trans-p-coumaroyltyramine (TCT), enhancing apoptosis through endoplasmic reticulum stress pathways .
Pharmacokinetics
This compound is utilized in pharmacokinetic studies due to its isotopic labeling:
- Absorption and Distribution : Studies indicate that the compound's absorption and distribution profiles are similar to those of indomethacin, with high bioavailability following administration .
- Metabolic Pathways : The deuterated form allows researchers to trace metabolic pathways more accurately, providing insights into drug metabolism dynamics.
Case Studies
- Combination Therapy in Cancer Treatment :
- A study evaluated the effects of this compound in combination with TCT on MCF-7 cells. Results showed a significant reduction in cell viability and increased apoptosis markers when treated with both compounds compared to controls .
- The half-maximal inhibitory concentration (IC50) values indicated that the combination treatment was significantly more effective than either drug alone.
Treatment | IC50 (μM) |
---|---|
Indomethacin | 10 |
TCT | 50 |
Indomethacin + TCT | 3.8 |
Properties
Molecular Formula |
C20H18ClNO4 |
---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
methyl 2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
InChI |
InChI=1S/C20H18ClNO4/c1-12-16(11-19(23)26-3)17-10-15(25-2)8-9-18(17)22(12)20(24)13-4-6-14(21)7-5-13/h4-10H,11H2,1-3H3/i4D,5D,6D,7D |
InChI Key |
OKHORWCUMZIORR-UGWFXTGHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N2C(=C(C3=C2C=CC(=C3)OC)CC(=O)OC)C)[2H])[2H])Cl)[2H] |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC |
Origin of Product |
United States |
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